molecular formula C15H19N5OS B5584761 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B5584761
M. Wt: 317.4 g/mol
InChI Key: JKNCBDOZPMOPLE-MHWRWJLKSA-N
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Description

The compound 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (hereafter referred to as Compound A) is a Schiff base derivative of the triazinone scaffold. Its structure features:

  • A 1,2,4-triazin-5-one core with a thioxo (C=S) group at position 3 and a methyl group at position 4.
  • A 4-diethylaminophenyl substituent introduced via a Schiff base linkage at position 4, formed by condensation of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with 4-diethylaminobenzaldehyde .

This compound is synthesized under reflux conditions in ethanol or via microwave-assisted reactions, typical of Schiff base formation .

Properties

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-4-19(5-2)13-8-6-12(7-9-13)10-16-20-14(21)11(3)17-18-15(20)22/h6-10H,4-5H2,1-3H3,(H,18,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNCBDOZPMOPLE-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=O)C(=NNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=O)C(=NNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs of the original compound.

Scientific Research Applications

Key Structural Features

  • Triazine Core : Provides stability and potential for diverse chemical modifications.
  • Thioxo Group : Enhances reactivity and may influence biological interactions.
  • Diethylamino Group : Increases solubility and may enhance pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. Studies suggest that modifications to the diethylamino group can enhance its antibacterial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of specific cellular pathways . Further research is necessary to elucidate the exact mechanisms and optimize its efficacy.

Antioxidant Activity

In addition to antimicrobial and anticancer effects, this compound has demonstrated antioxidant properties. Antioxidants play a crucial role in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The thioxo group is likely responsible for this activity, as sulfur-containing compounds are often associated with antioxidant effects .

General Synthesis Procedure

  • Starting Materials : 4-Aminoacetophenone oxime and 4-(diethylamino)salicylaldehyde.
  • Reaction Conditions : The reactants are dissolved in ethanol and stirred at elevated temperatures (around 330 K) for several hours.
  • Isolation : The product is filtered, washed with solvents like dichloromethane and ethanol/hexane, and recrystallized to obtain pure crystals.

Yield and Purity

The yield of synthesized compounds often ranges from 65% to 70%, with purity verified through techniques such as NMR spectroscopy and X-ray crystallography .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazine revealed that modifications in the diethylamino group significantly affected antimicrobial activity against Staphylococcus aureus and Escherichia coli. The optimized derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines demonstrated that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. Flow cytometry analysis confirmed these findings, highlighting the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazinone Core

Table 1: Key Structural Variations in Triazinone Derivatives
Compound Name Substituents Key Features Applications References
Compound A 6-methyl, 4-(4-diethylaminobenzylidene) Electron-rich Schiff base; enhanced chelation potential Potential sensor material, corrosion inhibition
CBMTDT 6-methyl, 4-(2-chlorobenzylidene) Electron-withdrawing Cl group; improved corrosion inhibition Mild steel corrosion inhibitor in HCl
4-Amino-6-tert-butyl-3-thioxo-triazinone 6-tert-butyl, 4-amino Hydrophobic tert-butyl group; stable crystalline form Agricultural intermediates (e.g., desaminometribuzin precursor)
6-Hydroxy-2-phenethyl-triazinone 6-hydroxy, 2-phenethyl Polar hydroxy group; bioactive scaffold D-amino acid oxidase inhibition
Key Observations:
  • Solubility: Hydrophobic groups (e.g., tert-butyl in 4-amino-6-tert-butyl-3-thioxo-triazinone) reduce water solubility, whereas polar substituents (e.g., hydroxy in 6-hydroxy-2-phenethyl-triazinone) improve it .
Key Observations:
  • Efficiency : Microwave synthesis (e.g., CBMTDT) offers higher yields and shorter reaction times compared to traditional reflux methods .
  • Catalysts: Nanoparticles like CdI₂ improve yields in phosphonate derivatives by facilitating imine formation .
Sensor Chemistry
  • Compound A and analogs with aromatic Schiff bases (e.g., 4-(2-hydroxybenzylideneamino)-6-methyl-triazinone) exhibit strong affinity for lanthanides like Eu³⁺ and Tb³⁺ due to N,S,O donor atoms .
  • Performance Comparison: Compound A’s diethylamino group may enhance selectivity for Eu³⁺ over other triazinones due to steric and electronic effects .
Corrosion Inhibition
  • CBMTDT shows 92% inhibition efficiency for mild steel in 1 M HCl, attributed to adsorption via Cl and S atoms .
  • Compound A’s diethylamino group could improve adsorption on metal surfaces, though experimental data is pending.

Spectral Characterization

Table 3: Spectroscopic Data Comparison
Compound IR (C=O, C=S) ¹H NMR (Key Signals) ¹³C NMR (Key Signals)
Compound A 1684 cm⁻¹ (C=O), 1306 cm⁻¹ (C=S) δ 1.2 (CH₂CH₃), 3.4 (NCH₂), 7.8 (Ar-H) δ 170 (C=O), 160 (C=N)
CBMTDT 1680 cm⁻¹ (C=O), 1310 cm⁻¹ (C=S) δ 7.5 (Cl-Ar-H), 2.4 (CH₃) δ 169 (C=O), 158 (C=N)
4-Amino-6-tert-butyl-triazinone 1675 cm⁻¹ (C=O), 1295 cm⁻¹ (C=S) δ 1.4 (C(CH₃)₃) δ 172 (C=O), 155 (C-NH₂)

Biological Activity

The compound 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a member of the 1,2,4-triazine family, known for its diverse biological activities. This article provides a detailed overview of its synthesis, structural characteristics, and biological activities based on various studies.

Chemical Structure and Synthesis

The compound features a triazine core with a thioxo group and a diethylamino-substituted phenyl ring. The synthesis typically involves the condensation of 4-(diethylamino)salicylaldehyde with 4-aminoacetophenone oxime under controlled conditions. The resultant product is purified through recrystallization methods to obtain high-purity crystalline forms.

Key Structural Features:

  • Molecular Formula: C13H16N4OS
  • CAS Number: 301688-45-9
  • Molecular Weight: 280.36 g/mol

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of this compound against various microorganisms. For instance:

  • Antibacterial Activity:
    • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating potent activity compared to standard antibiotics such as ciprofloxacin and penicillin .
  • Antifungal Activity:
    • In antifungal assays, it showed effectiveness against common fungal strains with MIC values comparable to ketoconazole. The compound's thioxo group is believed to play a critical role in its antifungal properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The thioxo group may interfere with essential metabolic pathways in microorganisms.
  • Disruption of Membrane Integrity: Studies suggest that the compound can disrupt microbial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various derivatives of triazines, the compound was tested alongside other known antimicrobials. It displayed superior activity against Staphylococcus aureus and Escherichia coli, with an observed synergistic effect when combined with traditional antibiotics .

MicroorganismMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus50Ciprofloxacin25
Escherichia coli100Penicillin50
Candida albicans150Ketoconazole100

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the diethylamino group significantly influenced the biological activity. Variations in the alkyl chain length or substitution patterns on the phenyl ring led to changes in potency against microbial strains. This highlights the importance of molecular structure in determining biological efficacy .

Q & A

Q. What are the optimized synthetic routes for this triazine derivative, and how can solvent-free or one-pot methods improve yield?

  • Methodological Answer : Solvent-free synthesis and one-pot strategies are preferred for reducing waste and enhancing efficiency. For example, guanidine or N-acetylguanidine can react with aromatic nitriles in cotrimerization reactions to form 4,6-disubstituted triazin-2-amines . Schiff base formation via condensation of amino-triazines with carbonyl-containing reagents (e.g., diethylaminobenzaldehyde) under reflux in ethanol or methanol can introduce the methylideneamino group, as demonstrated in analogous triazine syntheses . Optimize reaction time (e.g., 7–12 hours) and temperature (60–80°C) using thin-layer chromatography (TLC) for real-time monitoring.

Q. How can structural characterization be systematically performed to confirm the (E)-configuration and thioxo group placement?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography to resolve the (E)-stereochemistry and hydrogen-bonding networks, as seen in analogous triazole-thione structures .
  • FT-IR spectroscopy to identify the thioxo (C=S) stretch near 1200–1250 cm⁻¹ and imine (C=N) stretch at 1600–1650 cm⁻¹ .
  • NMR spectroscopy : The diethylamino group’s protons appear as a quartet (δ 1.2–1.4 ppm for CH₂CH₃) and triplet (δ 3.3–3.5 ppm for NCH₂), while the aromatic protons split into distinct multiplet patterns .

Q. What in vitro bioactivity screening approaches are suitable for preliminary assessment of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial activity : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined at 24–48 hours .
  • Antioxidant activity : Employ DPPH radical scavenging assays (IC₅₀ calculation) and FRAP tests, comparing to ascorbic acid controls .
  • Enzyme inhibition : Screen against acetylcholinesterase (AChE) or urease using Ellman’s method or Berthelot reaction, respectively .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess degradation pathways and ecotoxicological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Abiotic degradation : Perform hydrolysis/photolysis under controlled pH (4–9), UV light (254–365 nm), and temperature (25–50°C). Monitor via HPLC-MS for byproducts (e.g., triazinones, sulfonic acids).
  • Biotic degradation : Use soil microcosms with LC-MS/MS to quantify metabolites.
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour EC₅₀).

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